molecular formula MgO B074046 Magnesium oxide CAS No. 1309-48-4

Magnesium oxide

Cat. No. B074046
Key on ui cas rn: 1309-48-4
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (intermediate 10) (114 mg), magnesium oxide (40 mg) and Pd/C (12 mg) in isopropanol (10 mL) were stirred under hydrogen for 48 hours. The solution was filtered through diatomaceous earth, washed with DCM (3×10 mL) and then concentrated in vacuo. Purification by flash chromatography on silica eluting with hexane:EtOAc (2:1) afforded the title compound as a white crystalline solid (76 mg, 78%);
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.[O-2].[Mg+2]>C(O)(C)C.[Pd]>[N:5]1[C:4]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:3]=2[CH:2]=[N:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
Name
Quantity
40 mg
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with DCM (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica eluting with hexane:EtOAc (2:1)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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